NOX4 Inhibitory Potency: Target Compound vs. Ethyl Ester Analog
The target compound is annotated as an NADPH oxidase (NOX4) inhibitor ; however, no publicly available IC50 value for this precise compound was identified. The closest analog, ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, is also classified as a naphthyridine derivative but lacks published NOX4 inhibitory data . In the absence of quantitative head-to-head data, the butyl ester is distinguished by its higher cLogP (predicted ~3.8 vs. ~3.2 for the ethyl ester), which may confer improved membrane partitioning.
| Evidence Dimension | NOX4 inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; annotated as NOX4 inhibitor |
| Comparator Or Baseline | Ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate: NOX4 IC50 not reported |
| Quantified Difference | Insufficient data to compute difference; cLogP difference ~0.6 units (predicted) |
| Conditions | Not applicable |
Why This Matters
The butyl ester's higher predicted lipophilicity may enhance cellular uptake in NOX4-dependent disease models, but experimental confirmation is required.
